N-benzyl-3-chloro-N-ethylpyrazin-2-amine
Description
Properties
CAS No. |
1283466-16-9 |
|---|---|
Molecular Formula |
C13H14ClN3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-ethylpyrazin-2-amine |
InChI |
InChI=1S/C13H14ClN3/c1-2-17(10-11-6-4-3-5-7-11)13-12(14)15-8-9-16-13/h3-9H,2,10H2,1H3 |
InChI Key |
CGCPJYGXIFJKMN-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2=NC=CN=C2Cl |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-benzyl-3-chloro-N-ethylpyrazin-2-amine can be achieved through various methods, including the reaction of substituted pyrazines with chlorinated amines. The compound features a pyrazine ring, which is known for its ability to participate in various chemical reactions due to its electron-rich nature.
Synthesis Methodology
- Starting Materials : Typically involves 2-amino-3-chloropyrazine derivatives.
- Reagents : Chlorinated amines are used to introduce the benzyl and ethyl groups.
- Conditions : The reactions are often conducted under controlled temperatures to optimize yield and purity.
Medicinal Chemistry Applications
This compound exhibits promising pharmacological properties that make it a candidate for drug development.
Potential Therapeutic Uses
- Antimicrobial Activity : Research indicates that derivatives of pyrazine compounds have shown efficacy against various bacterial strains, suggesting that this compound might possess similar properties .
- Anti-inflammatory Properties : Some pyrazine derivatives are being explored for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Material Science Applications
The compound's unique chemical structure allows it to be utilized in the development of advanced materials.
Polymer Chemistry
This compound can be integrated into polymer matrices to enhance their mechanical properties and thermal stability. Its incorporation into polymer blends has been shown to improve resistance to environmental degradation .
Case Studies and Research Findings
Several studies have documented the applications of this compound in different fields:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares N-benzyl-3-chloro-N-ethylpyrazin-2-amine with key analogs, highlighting substituent variations and physicochemical properties:
Key Observations :
- Substituent Size and Lipophilicity : The benzyl group in the target compound increases molecular weight compared to analogs with smaller alkyl groups (e.g., methyl or butyl). This enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Chlorine Position: The 3-chloro substituent in the target compound contrasts with 6-chloro analogs (e.g., N-butyl-6-chloro-N-methylpyrazin-2-amine).
- Heterocyclic Variations : Replacement of pyrazine with pyridine (e.g., 3-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine) or benzothiazole (e.g., ) modifies electronic properties and binding affinities, highlighting the pyrazine ring’s role in π-stacking interactions .
Preparation Methods
N-Alkylation Using Benzyl Chloride and Ethanolamine Derivatives
A related preparation method for N-benzyl ethyl amines involves the condensation reaction of ethanolamine with benzyl chloride in the presence of a solid phase basic catalyst such as sodium carbonate. The reaction is performed by slow dropwise addition of benzyl chloride to ethanolamine at 40–80 °C, followed by heating at 80–120 °C for 1–3 hours to complete the reaction. After filtration and vacuum distillation, N-benzyl ethyl amine is obtained with yields around 66–68% and purity approximately 98%.
Although this method is described for N-benzyl ethyl alcohol amine, it provides a foundational approach for the N-ethyl-N-benzyl amine substitution pattern that can be adapted for pyrazin-2-amine derivatives.
Table 1: Reaction Conditions for N-Benzyl Ethyl Amine Preparation
| Parameter | Details |
|---|---|
| Reactants | Ethanolamine, Benzyl chloride |
| Catalyst/Base | Sodium carbonate (powdered) |
| Temperature (dropwise addition) | 40–80 °C |
| Reaction time (dropwise) | 4–6 hours |
| Post-addition heating | 80–120 °C for 1–2 hours |
| Work-up | Filtration, vacuum distillation |
| Yield | 66–68% |
| Purity | ~98% |
This method emphasizes controlled addition and temperature regulation to minimize side products and maximize yield.
Solvent Selection and Stock Solution Preparation for Pyrazin-2-amine Derivatives
For pyrazin-2-amine derivatives, including N-ethyl substitutions, solvent choice is critical to solubility and reaction efficiency. Stock solutions of N-ethylpyrazin-2-amine are prepared in solvents such as DMSO, PEG300, Tween 80, and water mixtures, with precise volumetric calculations depending on desired molarity (1 mM to 10 mM). The preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification at each step.
This solvent preparation strategy is essential when scaling up reactions or performing in vivo formulations of pyrazin-2-amine derivatives, ensuring complete dissolution and reaction homogeneity.
Table 2: Example Stock Solution Preparation for N-Ethylpyrazin-2-amine
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 8.12 | 1.62 | 0.81 |
| 5 | 40.60 | 8.12 | 4.06 |
| 10 | 81.20 | 16.24 | 8.12 |
Note: Volumes are calculated based on molecular weight and desired molarity.
Reaction Optimization and Yield Considerations
- Reaction Temperature: Maintaining controlled temperatures during alkylation (40–120 °C) is crucial to avoid side reactions and decomposition.
- Catalyst/Base: Use of powdered inorganic bases like sodium carbonate improves reaction efficiency and selectivity.
- Solvent System: Selection of polar aprotic solvents such as acetonitrile or DMSO facilitates nucleophilic substitution reactions.
- Purification: Vacuum distillation and recrystallization are effective in isolating high-purity products.
- Yield Improvement: The described method in reports a 25–30% improvement in yield compared to traditional methods, with cost reduction benefits.
Summary Table of Preparation Methods
Research Findings and Notes
- The condensation reaction method using ethanolamine and benzyl chloride with a solid base catalyst is an efficient and scalable route for preparing N-benzyl ethyl amines, which can be adapted for pyrazin-2-amine derivatives.
- Solubility and solvent compatibility are vital for successful preparation and formulation of pyrazine derivatives, with detailed volumetric calculations aiding reproducibility.
- No direct literature was found specifically detailing the preparation of this compound; however, the combination of known halogenation techniques and N-alkylation methods provides a robust synthetic framework.
- Purification by vacuum distillation and recrystallization is effective in achieving high purity products suitable for research and industrial use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-ethylpyrazin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : A reductive amination approach using NaBH₄ in 1,4-dioxane (as demonstrated for N-benzylpyridin-2-amine synthesis) can be adapted . For the chloro and ethyl substituents, nucleophilic substitution or coupling reactions (e.g., using 3-chloropyrazin-2-amine derivatives) should be explored. Reaction parameters like temperature (e.g., 120°C for 2 hours) and stoichiometry should be optimized via Design of Experiments (DoE) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer : Combine and NMR to confirm bonding environments and substituent positions. For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity . X-ray crystallography (using software like SHELXL or ORTEP-3 ) provides definitive stereochemical data. For example, hydrogen placement via difference maps and riding models ensures accurate refinement .
Q. How can researchers validate purity and identify common impurities in synthesized batches?
- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) and mass spectrometry (MS) for purity assessment. Compare retention times with reference standards. Impurities like unreacted intermediates (e.g., 3-chloropyrazin-2-amine) can be identified via high-resolution MS and quantified using calibration curves .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Apply the Colle-Salvetti correlation-energy formula (e.g., B3LYP functional) to model electron density and local kinetic energy. Basis sets like 6-31G* optimize geometry, while solvent effects (e.g., PCM for 1,4-dioxane) refine calculations. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects or tautomeric states. Validate via X-ray crystallography (e.g., C–Cl bond lengths) or isotopic labeling. For mass spec anomalies (e.g., unexpected adducts), use tandem MS/MS to confirm fragmentation pathways .
Q. How do substituents (e.g., chloro, benzyl) influence the compound’s pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing chloro with bromo or benzyl with phenyl). Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate with computed descriptors like logP (lipophilicity) and polar surface area. Compare with trifluoromethyl-containing analogs, which show enhanced metabolic stability .
Q. What experimental designs are suitable for analyzing degradation pathways under physiological conditions?
- Methodological Answer : Simulate biological environments (e.g., pH 7.4 buffer at 37°C) and monitor degradation via LC-MS. Identify hydrolytic (e.g., amide bond cleavage) or oxidative products (e.g., N-oxide formation). Use deuterated solvents in NMR to track proton exchange in labile groups .
Data Analysis and Interpretation
Q. How can researchers statistically analyze batch-to-batch variability in synthesis?
- Methodological Answer : Perform multivariate analysis (e.g., PCA) on parameters like reaction temperature, catalyst loading, and purity. Use ANOVA to identify significant factors. For reproducibility, establish control charts for critical quality attributes (CQAs) such as yield and impurity levels .
Q. What computational tools are recommended for modeling intermolecular interactions (e.g., protein-ligand binding)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
